molecular formula C10H11NO B13913055 1-Isocyanato-3-propylbenzene CAS No. 61605-45-6

1-Isocyanato-3-propylbenzene

Cat. No.: B13913055
CAS No.: 61605-45-6
M. Wt: 161.20 g/mol
InChI Key: AAHIFMPIIKLKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-propylbenzene can be synthesized through several methods, including:

    Phosgene Method: This traditional method involves the reaction of an amine with phosgene (COCl2) to produce the isocyanate. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.

    Non-Phosgene Methods: These include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea as starting materials.

Industrial Production Methods: Industrial production of this compound often involves the phosgene method due to its efficiency and scalability. there is a growing interest in non-phosgene methods to reduce environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-3-propylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isocyanato-3-propylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-isocyanato-3-propylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical reactions, including the formation of urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

1-Isocyanato-3-propylbenzene can be compared with other isocyanate compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the isocyanate group with the hydrophobicity of the propyl group, making it suitable for specialized applications in polymer chemistry and materials science .

Properties

CAS No.

61605-45-6

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-isocyanato-3-propylbenzene

InChI

InChI=1S/C10H11NO/c1-2-4-9-5-3-6-10(7-9)11-8-12/h3,5-7H,2,4H2,1H3

InChI Key

AAHIFMPIIKLKKX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.